Cas no 2228161-63-3 (5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one)

5-(1-Benzothiophen-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a benzothiophene core fused with an oxazolidinone moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzothiophene group enhances aromatic stability and reactivity, while the oxazolidinone ring contributes to structural rigidity and potential biological activity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, particularly in the development of enzyme inhibitors or antimicrobial agents. The compound's high purity and consistent performance make it suitable for research and industrial-scale synthesis, offering reliability in complex organic transformations.
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one structure
2228161-63-3 structure
Product Name:5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one
CAS No:2228161-63-3
MF:C11H9NO2S
MW:219.259661436081
CID:6085023
PubChem ID:165757961
Update Time:2025-10-29

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one
    • EN300-1806095
    • 2228161-63-3
    • Inchi: 1S/C11H9NO2S/c13-11-12-5-9(14-11)8-6-15-10-4-2-1-3-7(8)10/h1-4,6,9H,5H2,(H,12,13)
    • InChI Key: FWVCEAXIVLATDJ-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C1CNC(=O)O1

Computed Properties

  • Exact Mass: 219.03539970g/mol
  • Monoisotopic Mass: 219.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.6Ų

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one

Introduction to 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one (CAS No: 2228161-63-3)

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one, identified by the CAS number 2228161-63-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolidinone class, which is well-documented for its broad spectrum of biological activities. The structural motif of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one incorporates a benzothiophene ring system, a feature that is often associated with enhanced pharmacological properties due to its ability to interact with various biological targets.

The benzothiophene moiety is a key pharmacophore in many drug molecules, contributing to their binding affinity and selectivity. In the case of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one, the presence of this aromatic system suggests potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The oxazolidinone ring further enhances the compound's versatility by providing a scaffold that can be modified to optimize pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one with biological targets with greater accuracy. Studies have shown that the benzothiophene ring can engage in π-stacking interactions with aromatic residues in proteins, while the oxazolidinone core can form hydrogen bonds with polar functional groups. These interactions are critical for determining the compound's efficacy and selectivity.

One of the most compelling aspects of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one is its potential as a lead compound for drug discovery. The structural features of this molecule make it a promising candidate for further optimization through structure-based drug design. Researchers have been exploring various derivatives of this compound to enhance its solubility, bioavailability, and metabolic stability. For instance, modifications such as halogenation or methylation of the benzothiophene ring have been shown to improve binding affinity to certain enzymes and receptors.

In addition to its pharmaceutical applications, 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one has shown promise in material science. The unique electronic properties of the benzothiophene moiety make it an attractive component for organic semiconductors and light-emitting diodes (OLEDs). By integrating this compound into advanced materials, scientists aim to develop more efficient and sustainable electronic devices. The oxazolidinone ring's stability under various conditions also contributes to its suitability for industrial applications.

The synthesis of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Recent methodologies have focused on green chemistry principles to minimize waste and improve yields. For example, catalytic processes using transition metals have been employed to facilitate key transformations while reducing energy consumption. These innovations not only enhance the efficiency of synthesis but also align with global efforts to promote sustainable chemical practices.

From a regulatory perspective, 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one must undergo rigorous testing to ensure safety and efficacy before it can be commercialized as a pharmaceutical product. Preclinical studies are essential to evaluate its pharmacological effects, toxicity profiles, and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing this compound through the drug development pipeline.

The future prospects of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one are bright, with ongoing research exploring its potential in diverse therapeutic areas. As our understanding of molecular interactions continues to grow, new applications for this compound are likely to emerge. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms, scientists can accelerate the development process and bring novel treatments to patients in need.

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